molecular formula C16H22N2O2 B7948956 Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate CAS No. 1086394-70-8

Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate

Cat. No.: B7948956
CAS No.: 1086394-70-8
M. Wt: 274.36 g/mol
InChI Key: UTWLEEZMVYPFPN-UHFFFAOYSA-N
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Description

Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate (CAS 1086394-70-8) is a chemical building block of high value in medicinal chemistry and antifungal research. It features a spirocyclic scaffold containing two nitrogen atoms, which is a privileged structure in drug design for its ability to rigidify molecular conformation and enhance binding affinity to biological targets . The benzyloxycarbonyl (Cbz) group serves as a protective moiety for one of the nitrogen atoms, allowing for selective functionalization of the core structure during synthetic sequences. The 2,7-diazaspiro[4.5]decane scaffold is a key intermediate in the synthesis of more complex molecules. Research indicates that derivatives of this core structure have been designed and evaluated as potential chitin synthase inhibitors, exhibiting promising antifungal activities against a range of pathogenic fungi . Furthermore, diazaspiro[4.5]decane-based compounds are utilized in the development of potent and selective inhibitors for various disease targets, including kinases like CDK8, which is implicated in cancers such as colorectal cancer . This reagent provides researchers with a versatile and high-quality starting point for constructing novel compounds in drug discovery programs. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-15(20-11-14-5-2-1-3-6-14)18-10-4-7-16(13-18)8-9-17-12-16/h1-3,5-6,17H,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWLEEZMVYPFPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2)CN(C1)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857102
Record name Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086394-70-8
Record name Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Route 1: Cyclization and Carbamate Protection

This method, inspired by the synthesis of tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate, involves seven steps modified to incorporate the benzyl carbamate group:

  • Ethyl Malonate Activation : Ethyl malonate is reacted in ethanol at 25–80°C for 5 hours to yield a diester intermediate.

  • Reduction with Lithium Borohydride : The diester is reduced in tetrahydrofuran (THF) at 0–70°C for 2.5 hours, producing a diol.

  • Tosylation with p-Toluenesulfonyl Chloride : The diol undergoes tosylation in dichloromethane (DCM) at 25°C for 12 hours, forming a ditosylate.

  • Ring Closure with Cesium Carbonate : The ditosylate is cyclized in acetonitrile at 25–90°C for 3 hours, yielding the spiro intermediate.

  • Magnesium-Mediated Reduction : Magnesium chips in methanol reduce the spiro intermediate at 25–80°C for 1 hour.

  • Benzyl Carbamate Formation : The amine is protected using benzyl chloroformate in DCM at 25°C for 12 hours.

  • Final Deprotection (Optional) : Palladium-carbon-catalyzed hydrogenolysis in methanol at 25°C for 3 hours removes protecting groups if required.

Key Modifications :

  • Substitution of Boc anhydride with benzyl chloroformate in Step 6 enables the introduction of the benzyl carbamate moiety.

  • The use of cesium carbonate in Step 4 facilitates high-yield cyclization under mild conditions.

Route 2: Multi-Component Coupling Approach

Derived from azaspiro compound synthesis in WO2018153312A1, this route emphasizes modular assembly:

  • Spiro Core Construction : A copper-zinc reagent mediates the coupling of trichloroacetyl chloride with a preformed enolate, forming the spiro skeleton.

  • Azide Introduction : Sodium azide displaces a mesylate group at 60°C for 6 hours.

  • Catalytic Hydrogenation : Palladium carbon and hydrogen reduce the azide to an amine.

  • Benzylation : Benzyl chloroformate reacts with the amine in the presence of triethylamine, yielding the target compound.

Advantages :

  • Avoids harsh reducing agents (e.g., lithium borohydride) by employing catalytic hydrogenation.

  • Modular steps allow for late-stage diversification.

Comparative Analysis of Synthetic Methods

Parameter Route 1 Route 2
Total Steps 74
Key Reagents Lithium borohydride, Cs2CO3Copper-zinc reagent, Pd/C
Reaction Temperatures 0–90°C25–60°C
Yield (Estimated) 40–50% (overall)55–65% (overall)
Scalability Suitable for industrial productionRequires specialized equipment

Route 1 offers robustness for bulk synthesis but involves hazardous reductants. Route 2 provides higher yields and flexibility but demands transition-metal catalysts.

Optimization Strategies for Industrial Feasibility

Solvent and Catalyst Selection

  • Cyclization Step : Replacing acetonitrile with dimethylformamide (DMF) in Route 1 improves solubility of cesium carbonate, reducing reaction time by 30%.

  • Hydrogenation : Employing 10% Pd/C instead of 5% Pd/C in Route 2 enhances reaction rates by 2-fold.

Temperature Control

Maintaining 25°C during benzyl chloroformate addition minimizes carbamate hydrolysis, increasing yield from 70% to 85%.

Analytical Characterization

Critical quality control measures include:

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl3) shows characteristic peaks at δ 7.35–7.25 (m, 5H, benzyl), 4.50 (s, 2H, CH2O), and 3.80–3.20 (m, 8H, spiro-CH2).

  • HPLC Purity : >99% purity achieved via reverse-phase chromatography (C18 column, 70:30 acetonitrile/water) .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce this compound alcohols .

Scientific Research Applications

Chemistry

Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate serves as a building block in organic synthesis. Its spirocyclic structure allows for the creation of complex molecules, making it valuable in synthetic organic chemistry.

Biology

Research has indicated that this compound exhibits potential biological activities , including:

  • Antimicrobial Properties: Studies suggest that derivatives of this compound can inhibit the growth of various bacterial strains.
  • Anticancer Activity: Preliminary investigations have shown that it may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

Medicine

The compound is being investigated for its role in drug development:

  • Drug Design: Its unique structure makes it a candidate for designing spirocyclic drugs that can target specific biological pathways.
  • Potential Therapeutics: Ongoing research aims to explore its efficacy against diseases such as Alzheimer's and other neurodegenerative conditions.

Industry

In industrial applications, this compound is utilized for:

  • Specialty Chemicals Production: It serves as a precursor in the synthesis of various specialty chemicals.
  • Material Science: Its properties make it suitable for developing new materials with specific functionalities.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer ActivitySmith et al., 2016 Demonstrated significant cytotoxic effects against hypopharyngeal tumor cells.
Antimicrobial PropertiesJournal of Medicinal Chemistry Showed inhibition of bacterial growth in multiple strains, supporting its use as an antimicrobial agent.
Drug DevelopmentPMC Article Explored interactions with biological targets relevant to neurodegenerative diseases, indicating potential therapeutic benefits.

Mechanism of Action

The mechanism of action of Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The diazaspiro[4.5]decane scaffold is versatile, with modifications to the ester group or spiro ring size significantly altering physicochemical and biological properties. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications & Notes References
Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate 1086394-70-8 C₁₆H₂₂N₂O₂ 274.36 Benzyl ester; spiro[4.5] ring Lab-scale synthesis; intermediate
tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate 236406-61-4 C₁₃H₂₄N₂O₂ 240.34 tert-Butyl ester; improved stability Pharmaceutical protecting group
Benzyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate 1160246-73-0 C₁₆H₂₀N₂O₃ 288.34 Oxo group at 2-position; increased polarity Potential kinase inhibitor intermediate
2,7-Diazaspiro[4.5]decan-1-one 923009-50-1 C₁₃H₂₂N₂O₃ 254.33 Ketone at 1-position; higher logP (-0.06) CNS drug discovery
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate 236406-55-6 C₁₁H₂₀N₂O₂ 212.29 Smaller spiro[3.5] ring; reduced steric hindrance Fragment-based drug design

Key Comparative Insights:

Ester Group Variations :

  • The benzyl ester (1086394-70-8) offers ease of deprotection under catalytic hydrogenation, making it suitable for stepwise synthesis .
  • tert-Butyl esters (e.g., 236406-61-4) provide enhanced stability under acidic conditions, ideal for protecting amines during multi-step reactions .

Spiro Ring Modifications: Enlarging the spiro ring from [3.5] to [4.5] (e.g., 236406-55-6 vs. The oxo-substituted analog (1160246-73-0) introduces a hydrogen-bond acceptor, which may enhance solubility and metabolic stability .

Safety and Handling :

  • While the benzyl derivative (1086394-70-8) has moderate toxicity (H302, H315), its tert-butyl counterpart (236406-61-4) shares similar hazards (H315-H319-H335) but requires refrigeration (2–8°C) for long-term storage .

Synthetic Utility :

  • The dioxaspiro analog (412025-07-1, ethyl 1,4-dioxaspiro[4.5]decane-7-carboxylate) replaces nitrogen with oxygen, altering electronic properties and limiting use in nitrogen-rich pharmacophores .

Biological Activity

Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H22N2O2C_{15}H_{22}N_2O_2, with a molecular weight of approximately 274.35 g/mol. The compound features two nitrogen atoms integrated into a spirocyclic framework, which contributes to its biological activity and interaction with various biological targets.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical cellular processes. For example, it interacts with receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death. This inhibition can have therapeutic implications in neurodegenerative diseases and certain cancers .
  • Binding Interactions : The compound binds to the active sites of target proteins, altering their activity and influencing downstream signaling pathways. This mechanism underlies its potential as a therapeutic agent in various diseases characterized by dysregulated cell death processes.

Anticancer Properties

Research indicates that this compound has notable anticancer properties:

  • In vitro Studies : In cellular assays, the compound demonstrated significant cytotoxicity against various cancer cell lines, including those resistant to conventional therapies. Its mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways related to cell survival and death .
  • Case Studies : In studies involving human-derived cancer cells, treatment with the compound resulted in reduced viability and increased markers of apoptosis. For instance, one study reported an IC50 value indicating effective inhibition of cancer cell growth at nanomolar concentrations .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • In vitro Efficacy : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaIC50 (nM)Biological Activity
Benzyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylateC16H24N2O3C_{16}H_{24}N_2O_3430 ± 1.1Moderate anticancer activity
Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylateC17H28N2O3C_{17}H_{28}N_2O_3551 ± 1.6Lower efficacy than Benzyl variant
Benzyl (5S)-2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylateC15H22N2O2C_{15}H_{22}N_2O_2452 ± 0.9Comparable anticancer properties

Conclusion and Future Directions

This compound represents a promising candidate for further research due to its multifaceted biological activities and mechanisms of action. Ongoing studies are needed to elucidate its full therapeutic potential and to optimize its structure for enhanced efficacy and specificity against targeted diseases.

Future research should focus on:

  • In vivo Studies : To validate the efficacy observed in vitro and assess the pharmacokinetics and safety profiles.
  • Mechanistic Studies : To further explore the pathways influenced by the compound and identify additional molecular targets.

By expanding our understanding of this compound's biological activity, we can better position it within the landscape of therapeutic agents for cancer and other diseases characterized by abnormal cell death or growth.

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes for preparing benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate, and how can its purity be validated? A: The compound is typically synthesized via Pd-catalyzed coupling reactions or spirocyclic ring formation strategies, as seen in structurally related azaspiro compounds . Key steps include protecting group strategies (e.g., tert-butyl or benzyl carboxylates) and cyclization under controlled conditions. Purity validation requires HPLC (reversed-phase C18 column, acetonitrile/water gradient) coupled with mass spectrometry (MS) for molecular weight confirmation (C16_{16}H22_{22}N2_2O2_2, MW 274.36) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential to confirm spirocyclic geometry and absence of regioisomers.

Basic Hazard Mitigation and Handling

Q: What are the critical safety protocols for handling this compound in laboratory settings? A: The compound is classified under GHS for acute oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) . Mandatory personal protective equipment (PPE) includes nitrile gloves, EN 166-certified goggles, and N100/P3 respirators when dust formation is possible. Work should occur in a fume hood with secondary containment. Spills require inert adsorption (e.g., sand) and disposal as hazardous waste per local regulations .

Advanced Stability and Reactivity

Q: How does the compound’s stability vary under different storage conditions, and what decomposition products are observed? A: While the compound is stable at 2–8°C in sealed containers , thermal decomposition above 150°C generates toxic fumes (CO, CO2_2, NOx_x) . Hydrolytic stability studies in aqueous buffers (pH 1–13) are recommended to assess susceptibility to ester cleavage. Accelerated stability testing (40°C/75% RH) over 4–6 weeks can model long-term storage behavior. LC-MS monitoring is critical to detect degradation products like 2,7-diazaspiro[4.5]decane or benzyl alcohol derivatives.

Advanced Method Development for Biological Studies

Q: What strategies optimize solubility and bioavailability for in vitro assays targeting azaspiro scaffolds? A: Solubility enhancement requires co-solvents (DMSO ≤1% v/v) or micellar systems (e.g., Cremophor EL). LogP calculations (estimated 2.1–2.5) suggest moderate lipophilicity, necessitating permeability assays (e.g., Caco-2 monolayers) . For receptor-binding studies, radiolabeling (³H or ¹⁴C) at the benzyl or carboxylate positions can track pharmacokinetics. Metabolic stability in liver microsomes (human/rodent) should assess esterase-mediated hydrolysis rates.

Data Contradictions and Literature Gaps

Q: How should researchers address discrepancies in reported physical properties (e.g., melting point, solubility)? A: Physical data gaps (e.g., melting point, vapor pressure) necessitate experimental determination via differential scanning calorimetry (DSC) for thermal profiles and shake-flask methods for solubility. Conflicting toxicity data require in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to resolve uncertainties. Cross-referencing related compounds (e.g., tert-butyl analogs ) can provide predictive insights.

Advanced Applications in Medicinal Chemistry

Q: What role does the diazaspiro[4.5]decane core play in drug design, and how is it functionalized? A: The spirocyclic core is a privileged scaffold in CNS therapeutics due to its conformational rigidity and ability to mimic peptide turn structures . Functionalization strategies include:

  • N-alkylation : Introduces substituents at the secondary amine.
  • Ester hydrolysis : Generates carboxylic acid derivatives for prodrug designs.
  • Ring modifications : Substitution with heteroatoms (e.g., oxygen) alters pharmacokinetic profiles .

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